molecular formula C6H7N3O B081001 6-Aminopyridine-2-carboxamide CAS No. 13538-41-5

6-Aminopyridine-2-carboxamide

Cat. No. B081001
CAS RN: 13538-41-5
M. Wt: 137.14 g/mol
InChI Key: WUCLYUPGGZECHP-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-carboxamide, also known as 6-APB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that contains a nitrogen atom in its ring structure. 6-APB has been studied for its potential use as a research tool in various areas of science, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Antitumor and Antiproliferative Activities

Research into substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines. One compound demonstrated complete tumor regressions in a chronic myelogenous leukemia (CML) xenograft model with low toxicity, highlighting its potential for oncology applications (Lombardo et al., 2004).

Synthesis and Computational Studies

The water-mediated synthesis of derivatives like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide has been explored for their non-linear optical (NLO) properties and potential anticancer activity. This synthesis approach, supported by computational studies, offers insights into their interaction mechanisms, particularly their ability to inhibit tubulin polymerization (R. Jayarajan et al., 2019).

DNA Binding and Antiproliferative Activity

Studies on novel 9‐aminoacridine carboxamides synthesized through click chemistry have demonstrated their ability to bind various DNA tertiary structures. The investigation into their antiproliferative activity against the Human promyelocytic leukemia cell line suggests that the antitumor effects of some compounds correlate with their DNA binding affinity, providing a foundation for developing antitumor agents (Howell et al., 2012).

Electrocatalytic Carboxylation

An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been developed, yielding 6-aminonicotinic acid. This process, which avoids the use of toxic solvents and catalysts, demonstrates a sustainable approach to synthesizing valuable chemical intermediates (Q. Feng et al., 2010).

Kinase Inhibition for Anticancer Applications

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as selective Met kinase inhibitors highlights the role of 6-Aminopyridine-2-carboxamide derivatives in developing anticancer therapies. These compounds, through selective kinase inhibition, have shown promise in tumor model studies and have advanced into clinical trials, indicating their potential efficacy in cancer treatment (Schroeder et al., 2009).

Safety and Hazards

When handling 6-Aminopyridine-2-carboxamide, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions between the aminopyridine and the active sites of the enzymes or proteins .

Cellular Effects

The cellular effects of 6-Aminopyridine-2-carboxamide are currently not well-documented. Aminopyridines have been shown to influence cell function in various ways. For instance, they have been implicated in the modulation of ion channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Aminopyridines have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Aminopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Aminopyridines are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Aminopyridines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

6-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCLYUPGGZECHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326006
Record name 6-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13538-41-5
Record name 13538-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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